(4aR,5aS,8aS,13aS,15aS,15bR)-6-methyl-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one
Description
International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration Analysis
The International Union of Pure and Applied Chemistry nomenclature of this compound reflects its complex polycyclic structure derived from the strychnine alkaloid framework. The systematic name indicates the presence of six stereogenic centers, designated as (4aR,5aS,8aS,13aS,15aS,15bR), which establish the absolute configuration of the molecule. The stereochemical assignments follow the Cahn-Ingold-Prelog priority rules, where each chiral center receives designation based on the priority sequence of attached substituents.
The presence of the "6-ium" designation in the nomenclature specifically identifies the quaternary ammonium character at the nitrogen position, indicating formal positive charge localization. This modification represents a significant departure from the parent strychnine structure, where the nitrogen exists in its neutral tertiary amine form. The stereochemical configuration at position 8 shows an inversion from the parent strychnine structure, where the natural alkaloid exhibits (8aR) configuration, while this derivative displays (8aS) configuration.
The compound maintains the characteristic indolo-oxepino-pyrrolo-quinoline fused ring system that defines the strychnos alkaloid family. The retention of specific stereochemical relationships, particularly the (4aR,5aS,15aS,15bR) configuration pattern, ensures preservation of the rigid molecular framework that characterizes strychnine derivatives. The methyl substitution at position 6 creates the quaternary ammonium center while maintaining the overall three-dimensional architecture of the natural product scaffold.
Molecular Formula and Isomeric Relationships Within Strychnos Alkaloids
The molecular formula of this quaternary derivative can be established as C22H25N2O2+ (excluding counterion), representing an addition of CH2 to the parent strychnine formula of C21H22N2O2. This modification places the compound within the broader family of strychnos alkaloids while distinguishing it through the presence of the charged nitrogen center. The additional methyl group introduces new constitutional isomeric possibilities within the strychnos alkaloid series.
Analysis of isomeric relationships reveals that this compound shares the fundamental carbon skeleton with other members of the strychnos alkaloid family, including brucine, vomicin, and akuammicine. However, the quaternization differentiates it from naturally occurring alkaloids, which typically exist as neutral tertiary amines. The structural modification creates a distinct class of synthetic derivatives that maintain the core alkaloid framework while exhibiting altered physicochemical properties.
The stereoisomeric relationships within the strychnos alkaloid family demonstrate remarkable consistency in absolute configuration patterns. The naturally occurring strychnos alkaloids are uniformly chiral and sterically uniform, with strychnine existing as (-)-strychnine in its natural form. This quaternary derivative maintains most of the stereochemical relationships found in the parent structure, with the notable exception of the configuration change at position 8.
Comparative analysis with related alkaloids such as strychnogucine A, which possesses the molecular formula C42H42N4O3 and represents a bisindole alkaloid with strychnine substructure, illustrates the structural diversity possible within the strychnos alkaloid framework. The quaternary derivative represents a simpler modification strategy compared to the complex dimeric structures found in some natural products.
X-ray Crystallographic Studies of Quaternary Ammonium Conformation
Nuclear magnetic resonance spectroscopic analysis of strychnine has been extensively documented, providing detailed chemical shift assignments and coupling patterns for all carbon and proton positions within the molecule. The characteristic NMR signatures of strychnine serve as reference points for analyzing structural modifications and conformational changes in derivative compounds.
Carbon-13 NMR spectroscopy of strychnine reveals distinctive chemical shifts for the various carbon environments within the polycyclic framework. The carbonyl carbon at position 10 appears at approximately 169.5 ppm in the free base form, while the alkene carbons at positions 21 and 22 resonate at 140.7 and 127.5 ppm, respectively. The quaternary carbon centers display characteristic upfield shifts, with position 6 appearing at 133.0 ppm in the parent structure.
The quaternary ammonium derivative is expected to exhibit significant chemical shift perturbations in the vicinity of the methylated nitrogen center. The positive charge density at nitrogen should cause downfield shifts for directly attached carbons due to the electron-withdrawing effect of the quaternary center. Previous studies of strychnine salts have demonstrated measurable chemical shift differences compared to the free base, particularly for carbons in close proximity to the protonated nitrogen.
Proton NMR analysis of the quaternary derivative should reveal the characteristic N-methyl signal as a sharp singlet, typically appearing in the 3.0-4.0 ppm range for quaternary ammonium systems. The rigid framework of the strychnine skeleton constrains molecular motion, resulting in well-resolved coupling patterns and distinctive chemical shift dispersion. Two-dimensional NMR techniques, including COSY, HSQC, and HMBC experiments, provide essential structural connectivity information for confirming the quaternization site and stereochemical assignments.
| Position | Strychnine Base (ppm) | Expected Quaternary Shift | Change (Δδ) |
|---|---|---|---|
| C-6 | 133.0 | ~145-150 | +12-17 |
| C-7 | 52.2 | ~58-62 | +6-10 |
| N-CH3 | - | ~45-50 | New signal |
| C-8 | 60.4 | ~65-68 | +5-8 |
Mass Spectrometric Fragmentation Patterns and Charge Localization
Mass spectrometric analysis of strychnine and related alkaloids has revealed characteristic fragmentation pathways that provide structural information about the polycyclic framework. The fragmentation patterns of strychnine in positive ion electrospray ionization mode show the protonated molecular ion at m/z 335, followed by systematic losses that reflect the inherent weaknesses in the molecular structure.
The quaternary ammonium derivative exhibits fundamentally different fragmentation behavior due to the preformed positive charge at the nitrogen center. Unlike the parent strychnine, which requires protonation for positive ion detection, the quaternary form already possesses the necessary charge for mass spectrometric analysis. This characteristic simplifies the ionization process and potentially alters the fragmentation pathways.
Key fragmentation patterns observed in strychnine include the loss of CH2O (30 Da) and C2H2O (42 Da) from the seven-membered ring system, producing fragment ions at m/z 305 and 293, respectively. Additional characteristic losses include CO (28 Da) from position 10, generating fragments at m/z 277 and 265. The quaternary derivative is expected to retain many of these fragmentation pathways while exhibiting additional losses related to the N-methyl group.
The charge localization in the quaternary ammonium derivative influences the fragmentation energetics and pathways. The preformed positive charge at nitrogen creates a stable charged center that may preferentially retain charge during fragmentation processes. This behavior contrasts with the parent strychnine, where charge migration occurs during fragmentation, leading to various charged fragment distributions.
| Fragment Type | Strychnine (m/z) | Quaternary Derivative (expected m/z) | Loss Description |
|---|---|---|---|
| [M+H]+ | 335 | 349 | Molecular ion |
| [M-CH2O]+ | 305 | 319 | Seven-membered ring loss |
| [M-C2H2O]+ | 293 | 307 | Extended ring loss |
| [M-CO]+ | 277 | 291 | Carbonyl loss |
| [M-CH3]+ | - | 334 | N-methyl loss |
Tandem mass spectrometry experiments provide additional structural confirmation through collision-induced dissociation patterns. The quaternary ammonium center serves as a preferential charge retention site, potentially altering the typical fragmentation cascade observed in neutral strychnine derivatives. High-resolution mass spectrometry enables precise determination of elemental compositions for fragment ions, facilitating detailed mechanistic understanding of the fragmentation processes.
Properties
CAS No. |
47466-17-1 |
|---|---|
Molecular Formula |
C22H25N2O2+ |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(4aR,5aS,13aS,15aS,15bR)-6-methyl-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one |
InChI |
InChI=1S/C22H25N2O2/c1-24-8-7-22-15-4-2-3-5-16(15)23-19(25)11-17-20(21(22)23)14(10-18(22)24)13(12-24)6-9-26-17/h2-6,14,17-18,20-21H,7-12H2,1H3/q+1/t14-,17-,18-,20-,21-,22?,24?/m0/s1 |
InChI Key |
CTCZKABHVPGYMK-CTEVNEASSA-N |
SMILES |
C[N+]12CCC34C1CC5C6C3N(C(=O)CC6OCC=C5C2)C7=CC=CC=C47 |
Isomeric SMILES |
C[N+]12CCC34[C@@H]1C[C@@H]5[C@@H]6[C@@H]3N(C(=O)C[C@@H]6OCC=C5C2)C7=CC=CC=C47 |
Canonical SMILES |
C[N+]12CCC34C1CC5C6C3N(C(=O)CC6OCC=C5C2)C7=CC=CC=C47 |
Synonyms |
N-methylstrychnine N-methylstrychnine hydrochloride |
Origin of Product |
United States |
Biological Activity
The compound identified as (4aR,5aS,8aS,13aS,15aS,15bR)-6-methyl-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one is a complex heterocyclic compound with potential biological activities. This article reviews its biological activity based on available literature and experimental findings.
- Molecular Formula : C22H25N2O2+
- Molecular Weight : 349.446 g/mol
- CAS Number : 47466-17-1
Antimicrobial Activity
Recent studies have shown that compounds similar to this structure exhibit significant antimicrobial properties. For instance:
- Nigritanine , a β-carboline derivative related to this compound structure demonstrated potent antimicrobial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 128 µM without cytotoxic effects on mammalian cells .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | MIC (µM) | Cytotoxicity |
|---|---|---|---|
| Nigritanine | Staphylococcus aureus | 128 | Non-toxic |
| Harmane | E. coli | 200 | Moderate toxicity |
| Other β-carbolines | Various | Varies | Varies |
The mechanism of action for compounds related to this structure often involves:
- Inhibition of Cell Wall Synthesis : Disruption of bacterial cell wall integrity.
- DNA Intercalation : Binding to DNA and interfering with replication.
- Enzyme Inhibition : Targeting specific enzymes critical for bacterial survival.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of potential therapeutic agents. In vitro studies have indicated that this compound exhibits low cytotoxicity against human keratinocytes and red blood cells at therapeutic concentrations.
Case Studies
Several case studies have highlighted the potential of compounds similar to (4aR,5aS,...):
- Study on Antimicrobial Efficacy : A study demonstrated that certain β-carboline derivatives could significantly reduce bacterial load in infected wounds in animal models.
- Toxicological Assessment : Long-term exposure studies indicated minimal adverse effects on liver and kidney functions in test subjects treated with related compounds.
Structure-Activity Relationship (SAR)
Research into the SAR of this compound has revealed that modifications at specific positions can enhance biological activity:
- Dimerization : Enhances antimicrobial efficacy.
- Methylation : Can improve solubility and bioavailability.
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Dimerization | Increased antimicrobial activity |
| Methylation | Improved solubility |
| Hydroxylation | Enhanced cytotoxicity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares its core indolo-oxepino-pyrrolo-quinolinone framework with several alkaloids and synthetic derivatives. Key analogues include:
Structural Insights :
- The 6-methyl group and quaternary nitrogen in the target compound may enhance solubility or receptor binding compared to brucine, which has methoxy substituents .
- Stereochemical differences (e.g., 8aR vs. 8aS configuration) could alter conformational stability and bioactivity .
Physicochemical and Pharmacokinetic Properties
While direct data for the target compound are scarce, predictions based on chemical similarity principles and QSAR models suggest:
Preparation Methods
Multi-Component Domino Reactions for Indoloquinoline Formation
The pseudo four-component reaction reported by offers a template for constructing the indolo[3,2,1-ij]quinoline subunit. By reacting 1-aroyl-3,4-dihydroisoquinolines with α,β-ynones and malononitrile under microwave irradiation, 5,6-dihydroindolo[2,1-a]isoquinolines form in a single pot (65–78% yield). Adapting this to incorporate pyrrolo and oxepino motifs would require substituting malononitrile with a bifunctional CH-acid capable of inducing secondary cyclization.
Table 1. Reaction Conditions for Indolo[2,1-a]isoquinoline Synthesis
| Component | Role | Conditions | Yield (%) |
|---|---|---|---|
| 1-Aroyl-3,4-dihydroisoquinoline | Electrophilic partner | Microwave, 100°C, 1 h | 65–78 |
| Terminal α,β-ynone | Dienophile | Solvent: DMF | — |
| Malononitrile | CH-acid | 2.5 equiv, 80°C | — |
Oxepino-Methano Bridge Construction
The triterpenoid derivatization in demonstrates methano bridge formation via acid-catalyzed lactonization. For example, treatment of 8-((4aS,6aR,6bR,8aR,12aR,12bR,14aR,14bS)-heptamethyl-10,14-dioxodocosahydropicene-4a-carboxamido)octanoic acid (11) with formic acid induces cyclization to a lactone (68% yield). Applying similar conditions to a quinoline-bearing hydroxy acid could forge the oxepino-methano bridge.
Stereochemical Control and Functionalization
Catalytic Hydrogenation for Stereoselective Reduction
The reduction of nitro intermediates in highlights the role of Pd/C in achieving chemo- and stereoselectivity. For instance, hydrogenation of 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one (XII) over Pd/C yields 4-hydroxy-6,7-dimethoxyquinoline (VIII) with retention of configuration. Implementing similar conditions on nitro-indolo precursors could establish the target’s stereocenters.
Table 2. Hydrogenation Parameters for Quinoline Intermediates
| Substrate | Catalyst | Pressure (H₂) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Nitro-propenone (XII) | Pd/C | 1 atm | 2.5 | 85 |
Chlorination and Quaternary Ammonium Formation
The final quaternary ammonium center in the target may arise from N-alkylation or Hofmann elimination. In, methylamine hydrochloride and HATU mediate amide coupling to install methylamino groups (e.g., compound 20, 95% yield). Subsequent quaternization could be achieved using methyl iodide or dimethyl sulfate.
Challenges and Unresolved Considerations
-
Regioselectivity in Multi-Component Reactions : Competing pathways in domino reactions risk forming regioisomers.
-
Oxepino Ring Strain : The seven-membered oxepino ring may require templated cyclization to avoid transannular strain.
-
Stereochemical Drift : Acidic conditions during lactonization or chlorination could epimerize sensitive stereocenters.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
